molecular formula C13H15N3O3 B2398545 2,5-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)furan-3-carboxamide CAS No. 1208546-46-6

2,5-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)furan-3-carboxamide

Cat. No.: B2398545
CAS No.: 1208546-46-6
M. Wt: 261.281
InChI Key: XNONHCFAJFKXOM-UHFFFAOYSA-N
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Description

2,5-Dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)furan-3-carboxamide is a complex organic compound with a unique structure combining furan, pyridazinone, and carboxamide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)furan-3-carboxamide involves multiple steps, including the preparation of individual functional groups and their subsequent coupling.

  • Furan Synthesis: : The furan moiety is synthesized through the Paal-Knorr synthesis involving 1,4-diketones in acidic conditions.

  • Pyridazinone Synthesis: : The pyridazinone ring is synthesized via cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds under reflux conditions.

  • Coupling Reaction: : The final coupling of the furan and pyridazinone segments occurs via a carboxamide linkage. This step may utilize coupling reagents like carbodiimides or phosphonium salts in an organic solvent.

Industrial Production Methods

Scaling up the synthesis to industrial production involves optimizing each step for yield and purity. Automated reactors and continuous flow synthesis can enhance efficiency and consistency, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The furan ring can undergo oxidation to form furanones under controlled conditions.

  • Reduction: : The pyridazinone ring may be reduced to pyridazine using catalytic hydrogenation.

  • Substitution: : Nucleophilic substitution reactions can occur at the pyridazinone ring, allowing for functional group modifications.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or chromium trioxide in acidic medium.

  • Reduction: : Hydrogen gas with palladium on carbon catalyst.

  • Substitution: : Sodium hydroxide or other strong bases in polar aprotic solvents like dimethyl sulfoxide.

Major Products

  • Oxidation Products: : Formation of 5-hydroxy-2-methylfuran-3-carboxamide.

  • Reduction Products: : Conversion of pyridazinone to pyridazine.

  • Substitution Products: : Formation of 3-substituted pyridazinone derivatives.

Scientific Research Applications

2,5-Dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)furan-3-carboxamide finds utility in:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Studied for its potential as a biochemical probe due to its ability to interact with specific biological targets.

  • Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

  • Industry: : Utilized in the development of novel materials, particularly in polymer science due to its functional versatility.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. It can form hydrogen bonds and other interactions with biological macromolecules, influencing various biochemical pathways. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethylfuran-3-carboxamide: : Lacks the pyridazinone moiety, showing different reactivity and applications.

  • N-(2-(Pyridazin-1(2H)-yl)ethyl)furan-3-carboxamide: : Differing in methyl group positions, affecting its chemical properties.

  • 2,5-Dimethylpyridazin-3-carboxamide: : Lacks the furan ring, leading to distinct functional behavior.

Uniqueness

2,5-Dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)furan-3-carboxamide's unique combination of furan, pyridazinone, and carboxamide functionalities endows it with distinct chemical properties and reactivity, making it valuable for diverse scientific research and industrial applications.

Properties

IUPAC Name

2,5-dimethyl-N-[2-(6-oxopyridazin-1-yl)ethyl]furan-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-9-8-11(10(2)19-9)13(18)14-6-7-16-12(17)4-3-5-15-16/h3-5,8H,6-7H2,1-2H3,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNONHCFAJFKXOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCCN2C(=O)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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